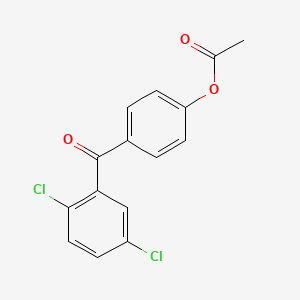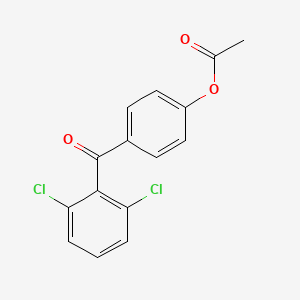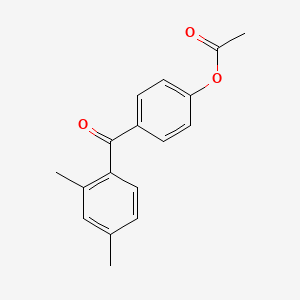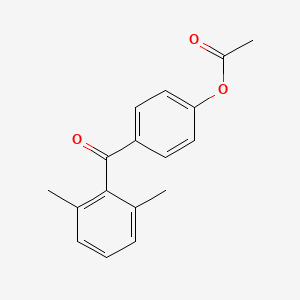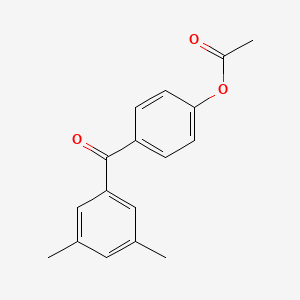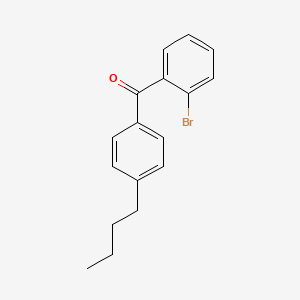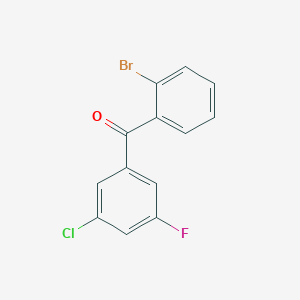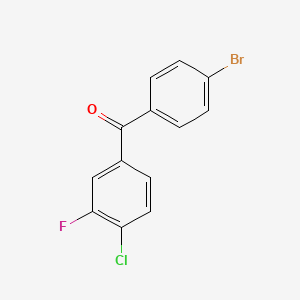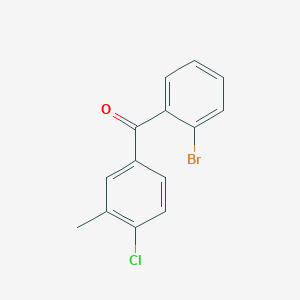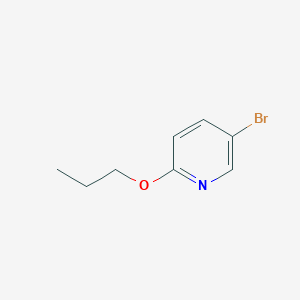
5-Bromo-2-propoxypyridine
概要
説明
5-Bromo-2-propoxypyridine (5-Br-2-PP) is a synthetic organic compound that is used in a variety of scientific research applications. It is a white crystalline solid with a molecular formula of C8H9BrN. 5-Br-2-PP has a variety of biochemical and physiological effects that make it useful in a variety of research applications.
科学的研究の応用
Spectroscopic Characterization and Antimicrobial Activities
5-Bromo-2-propoxypyridine and its variants, like 5-Bromo-2-(trifluoromethyl)pyridine, have been characterized using spectroscopic methods such as Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. These studies provide insights into the molecular structure and properties of these compounds. Additionally, these compounds have shown potential in antimicrobial activities, as demonstrated through tests like minimal inhibitory concentration method (MIC) (Vural & Kara, 2017).
Synthetic Applications and Crystal Structure Analysis
This compound derivatives have been synthesized and studied for their crystal structure. These compounds have applications in creating novel pyridine-based derivatives with potential pharmaceutical uses. The crystal structure analysis of these derivatives provides a deeper understanding of their molecular configurations and potential applications (Kuhn, Al-Sheikh, & Steimann, 2003).
DNA Synthesis and Cellular Kinetics
Compounds like 5-Bromo-2'-deoxyuridine, a related analogue, have been used as precursors in the synthesis of nuclear and mitochondrial DNA in biological studies. This has provided significant insights into cellular processes like DNA replication and repair mechanisms in various organisms (Gross & Rabinowitz, 1969).
Suzuki Cross-Coupling Reactions
This compound is also pivotal in Suzuki cross-coupling reactions. This method is utilized to synthesize a series of novel pyridine derivatives, which are explored for their potential biological activities, including antimicrobial and anti-thrombolytic effects (Ahmad et al., 2017).
作用機序
Target of Action
It is often used as a building block in the synthesis of various bioactive compounds .
Mode of Action
5-Bromo-2-propoxypyridine is commonly used in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of two chemically differentiated fragments with the help of a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which this compound is often involved, is a key process in the formation of carbon-carbon bonds. This reaction is widely applied in the synthesis of various organic compounds, including pharmaceuticals and polymers . The specific biochemical pathways affected by this compound would depend on the final compound that it is used to synthesize.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific compound that it is used to synthesize. For instance, it has been used as a building block for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which this compound is often involved, benefits from exceptionally mild and functional group tolerant reaction conditions . The organoboron reagents used in this reaction are relatively stable, readily prepared, and generally environmentally benign .
特性
IUPAC Name |
5-bromo-2-propoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-2-5-11-8-4-3-7(9)6-10-8/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWVJCMWTJITGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40633578 | |
| Record name | 5-Bromo-2-propoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40633578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850142-79-9 | |
| Record name | 5-Bromo-2-propoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40633578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

